2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-4-15-5-7-16(8-6-15)25-21(28)14-33-24-26-18-11-12-32-22(18)23(29)27(24)17-9-10-19(30-2)20(13-17)31-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPAQABVDXCJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core.
- Substituents that include 3,4-dimethoxyphenyl and N-(4-ethylphenyl) groups.
- A thioether linkage which may influence its biological interactions.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies indicate that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this structure have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Research has highlighted the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy:
- Inhibition of Tumor Growth : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For example, studies demonstrated that related compounds can induce apoptosis through the activation of caspases and modulation of mitochondrial pathways.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic processes:
- Cholesteryl Ester Transfer Protein (CETP) : Similar compounds have been identified as potent inhibitors of CETP, which plays a crucial role in lipid metabolism. This inhibition can lead to increased levels of HDL cholesterol in the bloodstream .
The precise mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Molecular Targets : The compound likely interacts with specific enzymes or receptors that are pivotal in cellular signaling pathways related to inflammation and apoptosis.
- Modulation of Signaling Pathways : It may influence pathways such as NF-κB and others associated with oxidative stress responses .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioether bridge (-S-) undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is critical for modifying the compound’s biological activity.
Key Findings :
-
The thioether’s lability enables derivatization with amines or alkyl halides, forming analogs with enhanced solubility or target affinity .
-
Hydrazine substitution generates intermediates for further cyclization .
Hydrolysis of the Acetamide Moiety
The acetamide group (-NHCO-) undergoes hydrolysis under acidic or alkaline conditions, producing carboxylic acid derivatives.
Key Findings :
-
Hydrolysis products exhibit altered pharmacokinetic properties due to increased polarity .
-
The sodium salt is water-soluble, facilitating formulation for biological assays .
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl and 4-ethylphenyl groups undergo regioselective EAS reactions.
| Reaction Type | Reagents | Position Modified | Product Formed | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C | Para to methoxy groups | Nitro-substituted derivatives | |
| Sulfonation | SO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 50°C | Meta to ethyl group | Sulfonic acid analogs |
Key Findings :
-
Methoxy groups direct nitration to the para position, while the ethyl group favors meta sulfonation.
-
Nitro derivatives serve as precursors for reduced amine functionalities.
Oxidation and Reduction Reactions
The thieno[3,2-d]pyrimidine core and substituents participate in redox transformations.
Key Findings :
-
Sulfone derivatives show improved oxidative stability compared to thioethers .
-
The 4-oxo group’s reduction to alcohol modulates hydrogen-bonding capacity in target binding .
Condensation and Cyclization Reactions
The compound participates in cyclocondensation with bifunctional reagents to form fused heterocycles.
Key Findings :
-
Thiazolidinone hybrids exhibit broad-spectrum antimicrobial activity .
-
Pyrazole derivatives are prioritized for kinase inhibition studies .
Stability Under Physicochemical Conditions
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core, followed by thioether linkage formation and acetamide coupling. Critical steps include:
- Core formation : Cyclocondensation of substituted thiophene derivatives with urea or thiourea under reflux in solvents like ethanol or DMF .
- Thiolation : Introduction of the thioether group using mercaptoacetic acid derivatives, often catalyzed by bases like triethylamine or NaH .
- Coupling : Reaction with 4-ethylphenylamine via carbodiimide-mediated coupling (e.g., DCC or EDC) . Optimization : Adjusting temperature (e.g., 80°C for thiolation ), solvent polarity (DMF for solubility ), and stoichiometric ratios (1.2–1.5 equivalents of nucleophiles) can enhance yields beyond 70% .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR identify key protons (e.g., NHCO at δ ~10.10 ppm) and confirm substituent integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H] at m/z 344.21 vs. calculated 344.05 ).
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Substituent Variation : Systematically modify the 3,4-dimethoxyphenyl group (e.g., replace with halogenated or alkylated aryl groups) to assess impact on target binding .
- Biological Assays : Use kinase inhibition assays (e.g., CK1 isoforms) or cellular viability tests (e.g., IC in cancer lines) to correlate substituent changes with activity .
- Data Analysis : Apply QSAR models to predict activity trends based on electronic (Hammett constants) and steric (Taft parameters) properties of substituents .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify if metabolic degradation explains inconsistent in vivo vs. in vitro results .
- Cross-Study Comparisons : Use meta-analysis to isolate variables (e.g., solvent DMSO concentration differences altering cell permeability ).
Q. How can computational modeling guide the identification of biological targets for this compound?
- Molecular Docking : Screen against kinase databases (e.g., PDB) to prioritize targets like CK1δ/ε, which share structural homology with related thienopyrimidines .
- MD Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns simulations) to validate predicted interactions with catalytic lysine residues .
- Pharmacophore Mapping : Align electronegative regions (e.g., sulfonyl group) with ATP-binding pockets to rationalize inhibition mechanisms .
Methodological Considerations
Q. What are the best practices for scaling up synthesis without compromising purity?
- Continuous Flow Reactors : Improve heat transfer and reduce side reactions during thiolation steps .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to achieve >99% purity, as demonstrated for analogous compounds .
Q. How can thermal stability be assessed for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
